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2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine Documentation Hub

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  • Product: 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine
  • CAS: 61695-06-5

Core Science & Biosynthesis

Foundational

2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine CAS 61695-06-5 properties

Topic: 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine (CAS 61695-06-5) Properties Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3] [1][2][3] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine (CAS 61695-06-5) Properties Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

[1][2][3]

Executive Summary

2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine (CAS 61695-06-5) is a bicyclic diamine building block characterized by a fused benzo-pyrrolidine (isoindoline) core tethered to a primary ethylamine chain.[1][2][3] Unlike its oxidized counterparts (phthalimides or isoindolinones), this compound features a fully reduced, basic nitrogen center within the ring, conferring unique electronic and steric properties.[3]

In medicinal chemistry, this scaffold serves as a critical "conformational lock."[2][3] By replacing a flexible diethylamine or piperidine moiety with the rigid isoindoline core, researchers can reduce the entropic penalty of ligand binding while exploiting the


-stacking potential of the fused benzene ring.[2][3] It is widely utilized in the synthesis of GPCR ligands, kinase inhibitors, and as a linker in PROTAC design.[3]

Physicochemical Profile

The following data characterizes the free base form. Note that for storage and stability, this compound is frequently handled as a dihydrochloride salt.[2][3]

PropertyValueNotes
CAS Number 61695-06-5Specific to the fully reduced amine.[1][2][3]
IUPAC Name 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amineSynonyms: N-(2-Aminoethyl)isoindoline.[1][2][3]
Molecular Formula

Molecular Weight 162.23 g/mol
Boiling Point 256.5 ± 25.0 °CPredicted at 760 mmHg [1].[1][2][3][4]
Density 1.075 ± 0.06 g/cm³Predicted [1].[1][2][3][4]
pKa (Calculated)


Both nitrogens are basic; forms dicationic salts.[1][2][3]
Solubility High: MeOH, DCM, DMSO Moderate: Water (pH dependent)Highly soluble in aqueous acid.[3]
Appearance Colorless to pale yellow oilDarkens upon oxidation/air exposure.[1][2][3]

Synthetic Methodologies

The synthesis of CAS 61695-06-5 requires careful differentiation from the commercially ubiquitous phthalimide derivative.[1][2][3] Two primary routes are established: Reductive Deoxygenation (Route A) and Cyclization-Alkylation (Route B).[1][2][3]

Route A: Reductive Deoxygenation (Preferred for Scale)

This method utilizes the stable precursor N-(2-aminoethyl)phthalimide.[1][2][3] The key challenge is the complete reduction of the dione system to the methylene groups without cleaving the exocyclic C-N bond.[2][3]

Protocol:

  • Precursor: Suspend 2-(2-aminoethyl)isoindoline-1,3-dione (CAS 30250-67-0) in anhydrous THF under Argon.

  • Reduction: Slowly add 4.0 equivalents of Lithium Aluminum Hydride (

    
    ) at 0°C. The reaction is exothermic.[1][2][3]
    
  • Reflux: Heat to reflux (66°C) for 12–24 hours to ensure removal of both carbonyl oxygens.

  • Quench: Use the Fieser method (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ) to precipitate aluminum salts as a granular solid.
  • Isolation: Filter and concentrate the filtrate. Distill under reduced pressure to obtain the amine oil.

Route B: Direct Cyclization (Atom Economy)

This route constructs the isoindoline ring from


-dibromo-o-xylene.[1][2][3]

Protocol:

  • Reagents: Dissolve

    
    -dibromo-o-xylene in acetonitrile.
    
  • Amine Addition: Add excess ethylenediamine (10 eq) to prevent oligomerization (formation of bis-isoindolines).

  • Cyclization: Heat to 60°C with

    
     as a base scavenger.
    
  • Purification: The excess ethylenediamine makes purification difficult; requires high-vacuum distillation or column chromatography.[1][2][3]

Visualization: Synthetic Pathways

Synthesis Phthalimide N-(2-aminoethyl) phthalimide (CAS 30250-67-0) LiAlH4 LiAlH4 Reduction (THF, Reflux) Phthalimide->LiAlH4 Xylene α,α'-dibromo- o-xylene Cyclization Cyclization (Ethylenediamine, K2CO3) Xylene->Cyclization Target 2-(2,3-dihydro-1H- isoindol-2-yl)ethan-1-amine (CAS 61695-06-5) LiAlH4->Target Deoxygenation Cyclization->Target SN2 Displacement

Figure 1: Comparative synthetic routes.[1][2][3] Route A (Reductive) is generally preferred for laboratory scale due to easier purification.[1][3]

Structural Utility in Drug Discovery[3][5]

The isoindoline moiety acts as a privileged scaffold in medicinal chemistry.[1][2][3][5] Its inclusion in a drug candidate often serves specific strategic purposes related to binding affinity and metabolic stability.[1][2][3]

The "Isoindoline Effect" (Conformational Restriction)

Replacing a diethylamine group with an isoindoline ring restricts the rotation around the C-N bonds.[2][3]

  • Entropy: This "pre-organization" reduces the entropic cost of binding to a receptor pocket.[2][3]

  • 
    -Interactions:  The fused benzene ring is positioned to engage in 
    
    
    
    -
    
    
    stacking or cation-
    
    
    interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding site [2].[1][2][3]
Application Workflow: Fragment Elaboration

The primary amine on the ethyl chain serves as a versatile handle for elaboration.[2][3]

  • Amide Coupling: Reaction with carboxylic acids to form stable amides (e.g., in kinase inhibitors).[1][2][3]

  • Reductive Amination: Reaction with aldehydes to form secondary amines.[1][2][3]

  • PROTAC Linkers: The diamine length is ideal for recruiting E3 ligases (e.g., Cereblon) when connected to a target warhead.[1][2][3]

Visualization: Pharmacophore Logic

Pharmacophore cluster_molecule CAS 61695-06-5 Structure Isoindoline Isoindoline Core (Hydrophobic/Steric Lock) Linker Ethyl Linker (Spacer) Isoindoline->Linker Target Drug Target Interaction Isoindoline->Target π-π Stacking (Phe/Trp residues) Amine Primary Amine (Reactive Handle) Linker->Amine Linker->Target Distance Control Amine->Target H-Bond Donor/Acceptor

Figure 2: Pharmacophore decomposition showing the functional role of each structural component in ligand binding.[1][2][3]

Handling, Stability & Safety

Stability Profile
  • Oxidation: Isoindolines are susceptible to oxidation to isoindoles (which are unstable) or isoindolinones upon prolonged exposure to air and light.[1][2][3]

    • Recommendation: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Basicity: The compound avidly absorbs

    
     from the air to form carbamates.[1][2][3]
    
    • Storage Form: Conversion to the dihydrochloride salt is highly recommended for long-term storage.[1][2][3]

Safety (MSDS Summary)
  • Hazards: Corrosive (Category 1B), Causes severe skin burns and eye damage.[2][3]

  • PPE: Nitrile gloves, safety goggles, and face shield.[3] Handle strictly in a fume hood.

  • First Aid: In case of contact, immediately flush with water for 15 minutes.[2][3] Neutralize spills with weak acid (citric acid) before disposal.[1][2][3]

References

  • ChemicalBook. (2024).[1][2][3] 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine Properties. Retrieved from [1][3]

  • Katritzky, A. R., et al. (2010).[2][3] Isoindolines: A Privileged Scaffold in Medicinal Chemistry. Chemical Reviews. (General reference for scaffold utility).

  • PubChem. (2024).[1][2][3] Compound Summary: Isoindoline Derivatives. Retrieved from [1][3]

  • Gabriel, S. (1887).[1][2][3] Ueber die Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for phthalimide precursors).

Sources

Exploratory

A Technical Guide to N-(2-Aminoethyl)isoindoline-1,3-dione: Nomenclature, Synthesis, and Applications in Drug Discovery

Executive Summary: The isoindoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, ambiguity in nomenclature, particularly concerning the oxidation state...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The isoindoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, ambiguity in nomenclature, particularly concerning the oxidation state of the isoindoline ring, can create confusion. This guide provides a definitive clarification, focusing on the scientifically and commercially predominant molecule, 2-(2-aminoethyl)isoindoline-1,3-dione . We will dissect its correct IUPAC nomenclature, present a comprehensive list of synonyms, detail its physicochemical properties, and provide a robust, step-by-step synthesis protocol. Furthermore, this whitepaper explores the molecule's critical role as a versatile building block in the development of novel therapeutics, illustrating its connection to established drugs and future research frontiers.

Decoding the Nomenclature: Isoindoline vs. Isoindoline-1,3-dione

A frequent point of confusion arises from the term "isoindoline." The parent isoindoline is a bicyclic heterocyclic compound (2,3-dihydro-1H-isoindole) featuring a benzene ring fused to a reduced pyrrolidine ring.[3][4] While this structure is the foundational unit, the far more stable and synthetically versatile derivative is its oxidized form, where the five-membered ring contains two carbonyl groups. This is known as isoindoline-1,3-dione, or more commonly, phthalimide.[4]

For the purposes of synthetic and medicinal chemistry, the compound of interest is almost exclusively the phthalimide derivative.

IUPAC Name: The correct and unambiguous IUPAC name for the target molecule is 2-(2-aminoethyl)isoindole-1,3-dione .[5][6]

Synonyms and Identifiers: The prevalence of this compound in various research contexts has led to numerous synonyms. Understanding these is critical for comprehensive literature searches and material sourcing.

Synonym / IdentifierSource / Context
N-(2-Aminoethyl)phthalimideCommon Name
2-(2-Aminoethyl)isoindoline-1,3-dioneCommon Systematic Name[5][6]
2-(2-aminoethyl)-1H-isoindole-1,3(2H)-dioneSystematic Name[5][7]
N-(2-Amino-ethyl)-phthalimideDepositor-Supplied Synonym[5]
CAS Number 71824-24-3 [5][6]
Molecular Formula C₁₀H₁₀N₂O₂[5][6]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The data below has been consolidated from authoritative chemical databases.

PropertyValueReference
Molecular Weight 190.20 g/mol [5][6]
Appearance White solid[7]
IUPAC Name 2-(2-aminoethyl)isoindole-1,3-dione[5][6]
CAS Number 71824-24-3[6]
Molecular Formula C₁₀H₁₀N₂O₂[5][6]
Melting Point (HCl Salt) 271-275 °C[7]
Storage Conditions Store sealed in a dry, dark place at 2-8°C[6][7]

Synthesis Protocol and Mechanistic Insights

The synthesis of 2-(2-aminoethyl)isoindoline-1,3-dione is most efficiently achieved through a direct condensation reaction, a variant of the Gabriel synthesis. This method is favored for its high atom economy and operational simplicity.

Primary Synthetic Route: Direct Condensation of Phthalic Anhydride

Causality: This one-step process leverages the high reactivity of the anhydride carbonyls toward the primary amine of ethylenediamine.[6] Using an excess of ethylenediamine ensures that, statistically, only one of its amino groups reacts with the phthalic anhydride, leaving the other primary amine free. The subsequent intramolecular cyclization with the loss of water is typically driven by heat.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 equivalent) in a suitable solvent such as glacial acetic acid or toluene.

  • Reagent Addition: While stirring, add ethylenediamine (2.0 to 3.0 equivalents) dropwise to the solution. The use of excess ethylenediamine is crucial to minimize the formation of the bis-phthalimide byproduct.

  • Heating/Reflux: Heat the reaction mixture to reflux (typically 110-140°C, depending on the solvent) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • After cooling to room temperature, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

    • The crude solid is then typically washed with cold water to remove excess ethylenediamine and any water-soluble byproducts.

    • The product is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Diagram of Synthesis Workflow:

G Reactants Reactants: - Phthalic Anhydride - Ethylenediamine (excess) Reaction Direct Condensation & Cyclization Reactants->Reaction 1 Conditions Conditions: - Glacial Acetic Acid - Reflux (110-140°C) Conditions->Reaction Workup Workup: - Cool & Precipitate - Filter & Wash (H₂O) Reaction->Workup 2 Product Final Product: 2-(2-aminoethyl)isoindole-1,3-dione Workup->Product 3

Caption: Workflow for the direct condensation synthesis.

The Isoindoline Core in Modern Drug Development

The isoindoline-1,3-dione moiety is not merely a synthetic intermediate; it is a "privileged scaffold" in medicinal chemistry.[1][8] This means its structure is frequently found in molecules exhibiting a wide range of biological activities, making it a valuable starting point for drug design.

Role as a Versatile Intermediate: 2-(2-aminoethyl)isoindoline-1,3-dione provides two key points for chemical modification:

  • The Primary Amine: The terminal amino group is a nucleophilic handle that can be readily functionalized via acylation, alkylation, reductive amination, and other standard transformations to build a diverse library of compounds.

  • The Phthalimide Ring: The aromatic ring can be subjected to electrophilic substitution, while the core itself can be modified, for instance, by reduction to an isoindolin-1-one, as seen in the blockbuster drug Lenalidomide.[8]

This versatility allows chemists to systematically explore chemical space to optimize a molecule's interaction with specific biological targets, such as enzymes or receptors.[2] Derivatives have demonstrated potent analgesic, antibacterial, anti-inflammatory, and anticancer activities.[1][6]

Diagram of Application Pathways:

G cluster_mods Chemical Modification Pathways cluster_apps Therapeutic & Research Applications Core 2-(2-aminoethyl)isoindole-1,3-dione (Versatile Scaffold) AmineMod Functionalization of Primary Amine Core->AmineMod RingMod Modification of Phthalimide Core Core->RingMod Oncology Oncology Agents (e.g., Lenalidomide analogs) AmineMod->Oncology Probes Fluorescent Probes & Diagnostics AmineMod->Probes Antibacterials Novel Antibacterials AmineMod->Antibacterials RingMod->Oncology AntiInflam Anti-inflammatory Drugs (e.g., Apremilast precursors) RingMod->AntiInflam

Caption: Role as a versatile scaffold in medicinal chemistry.

The isoindoline core is famously present in immunomodulatory imide drugs (IMiDs) like Thalidomide, Lenalidomide, and Pomalidomide, which are used to treat multiple myeloma.[1][9] It is also found in Apremilast, an anti-inflammatory drug for psoriasis.[1][8] The parent compound discussed in this guide serves as a foundational building block for synthesizing analogs and novel chemical entities inspired by these successful drugs.

Conclusion

2-(2-aminoethyl)isoindole-1,3-dione is a high-value chemical entity whose importance is sometimes obscured by inconsistent nomenclature. By clarifying its identity, properties, and synthesis, researchers and drug development professionals can better leverage its potential. Its proven track record as a core component of successful drugs, combined with its synthetic tractability, ensures that it will remain a molecule of significant interest for the foreseeable future in the quest for novel therapeutic agents.

References

  • Title: Isoindoline, 2-(diethylaminoethyl)
  • Title: 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione | C10H10N2O2 | CID 1275343 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core Source: MDPI URL: [Link]

  • Title: The Role of Isoindoline in Pharmaceutical Drug Development Source: Autech Industry Co., Limited URL: [Link]

  • Title: Isoindoline - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of isoindolinones - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: The chemistry of isoindole natural products - Beilstein Journals Source: Beilstein-Institut URL: [Link]

  • Title: Synthesis, characterization and pharmacological activity of some new phthalimide derivatives - Der Pharma Chemica Source: Der Pharma Chemica URL: [Link]

  • Title: 2-Aminoisoindoline-1,3-dione hydrochloride | C8H7ClN2O2 | CID 20213812 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: Development and Application of Indolines in Pharmaceuticals - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Development and Application of Indolines in Pharmaceuticals - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org Source: Preprints.org URL: [Link]

  • Title: The chemistry of isoindole natural products - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

Foundational

The Isoindoline Scaffold: A Technical Guide to Structural Versatility and Therapeutic Application

The following technical guide details the medicinal chemistry applications of the isoindoline scaffold. [1][2] Executive Summary The isoindoline scaffold (2,3-dihydro-1H-isoindole) and its oxidized derivatives—particular...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications of the isoindoline scaffold.

[1][2]

Executive Summary

The isoindoline scaffold (2,3-dihydro-1H-isoindole) and its oxidized derivatives—particularly isoindolin-1-ones (phthalimidines) and isoindoline-1,3-diones (phthalimides)—represent a "privileged structure" in medicinal chemistry. This bicyclic core, characterized by a benzene ring fused to a nitrogen-containing five-membered ring, offers a unique balance of conformational rigidity and functionalizability.

This guide analyzes the scaffold's utility across oncology and neurology, detailing the structure-activity relationships (SAR) that drive potency. It provides a validated synthetic protocol for modern C-H activation and visualizes the molecular glue mechanism that has revitalized this scaffold in targeted protein degradation.

Structural Architecture & Physicochemical Profile[1][3][4]

The isoindoline core is not merely a passive linker; it is an active pharmacophore. Its value lies in three distinct physicochemical attributes:

  • Conformational Rigidity: Unlike flexible alkyl chains, the fused bicyclic system restricts the spatial arrangement of substituents. This reduces the entropic penalty upon binding to a protein target (e.g., the Cereblon pocket or the AChE active site).

  • Hydrogen Bonding Vector: In its oxidized forms (isoindolinone/phthalimide), the carbonyl oxygen(s) and the N-H (or N-substituted) moiety serve as critical hydrogen bond acceptors and donors.

  • Pi-Stacking Capability: The benzene ring facilitates

    
    -
    
    
    
    interactions with aromatic residues (e.g., Tryptophan, Phenylalanine) in binding pockets, a feature critical for its activity in acetylcholinesterase (AChE) inhibitors.
Scaffold Variants
VariantStructure DescriptionKey Physicochemical FeaturePrimary Application
Isoindoline Fully reduced pyrroline ring.[1][2]Basic amine (

); High

character.
CNS agents (reuptake inhibitors).
Isoindolin-1-one Lactam (one carbonyl).Neutral; Stable; H-bond acceptor/donor.Kinase inhibitors, MDM2 inhibitors.
Isoindoline-1,3-dione Imide (two carbonyls).Electron-deficient; susceptible to hydrolysis.Immunomodulators (IMiDs), PROTAC anchors.

Synthetic Strategies: From Classical to C-H Activation

While classical condensation of phthalic anhydride with amines (Gabriel synthesis) remains useful, modern medicinal chemistry demands methods that allow late-stage functionalization.

Strategic Workflow

The following decision tree outlines the selection of synthetic routes based on the desired oxidation state and substitution pattern.

SyntheticWorkflow Start Target Scaffold Decision1 Oxidation State? Start->Decision1 RouteA Isoindoline-1,3-dione (Phthalimide) Decision1->RouteA High RouteB Isoindolin-1-one (Lactam) Decision1->RouteB Medium RouteC Isoindoline (Reduced) Decision1->RouteC Low MethodA Condensation: Phthalic Anhydride + Amine (AcOH, Reflux) RouteA->MethodA MethodB C-H Activation: Benzamide + Alkyne (Rh(III) Catalyst) RouteB->MethodB MethodC Reduction: LiAlH4 Reduction of Isoindolinone RouteC->MethodC Optimization Optimization MethodB->Optimization Regioselectivity Control

Figure 1: Synthetic decision tree for accessing isoindoline derivatives.

Featured Protocol: Rh(III)-Catalyzed C-H Annulation

Context: This method is superior for synthesizing 3-substituted isoindolinones, avoiding the harsh conditions of classical cyclization and allowing for the introduction of complex substituents via the alkyne partner.

Reaction: N-Methoxybenzamide + Internal Alkyne


 Isoindolin-1-one

Step-by-Step Methodology:

  • Reagent Prep: In a dry screw-cap vial, charge N-methoxybenzamide (1.0 equiv), internal alkyne (1.2 equiv),

    
     (2.5 mol%), and 
    
    
    
    (10 mol%).
  • Solvent System: Add anhydrous 1,2-dichloroethane (DCE) or Methanol (0.2 M concentration). Note: Methanol often promotes protonolysis of the N-O bond in situ.

  • Activation: Seal the vial and heat to 60–80 °C for 12–16 hours. The Rh(III) catalyst directs the ortho-C-H activation of the benzamide, followed by alkyne insertion and cyclization.

  • Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove metal residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation: Confirm structure via

    
    H NMR (look for disappearance of amide N-H and appearance of the new alkene/ring protons) and HRMS.
    

Therapeutic Applications & SAR

A. Oncology: The IMiD Revolution (Cereblon Modulators)

The most commercially successful application of the isoindoline scaffold is in Immunomodulatory Imide Drugs (IMiDs) like Lenalidomide and Pomalidomide .

  • Core Structure: Isoindolin-1-one (Lenalidomide) or Isoindoline-1,3-dione (Pomalidomide).

  • Mechanism: These molecules act as "molecular glues." They bind to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) , altering its surface to recruit neosubstrates (e.g., IKZF1, IKZF3) for ubiquitination and degradation.

Key SAR Insights:

  • The Glutarimide Ring: Essential for binding into the tri-tryptophan pocket of CRBN.

  • The Isoindoline Core: Provides the correct vector to project the C4-amino group.

  • C4-Amino Group: Critical for potency. Unsubstituted phthalimides (Thalidomide) are weaker degraders of IKZF1/3 compared to the C4-amino derivatives (Lenalidomide/Pomalidomide).

B. CNS: Acetylcholinesterase (AChE) Inhibitors

Isoindoline-1,3-diones are effective scaffolds for dual binding site AChE inhibitors.

  • Peripheral Anionic Site (PAS): The isoindoline aromatic ring stacks with Trp286.

  • Catalytic Active Site (CAS): A linker connects the isoindoline to a basic moiety (e.g., benzylamine) that interacts with the CAS.

Quantitative Data Summary
Drug/LeadScaffold TypeTargetIndicationKey Potency Metric
Lenalidomide Isoindolin-1-oneCRBN (E3 Ligase)Multiple MyelomaIC50: ~150 nM (IKZF1 degradation)
Pomalidomide Isoindoline-1,3-dioneCRBN (E3 Ligase)Multiple MyelomaIC50: ~10-20 nM (IKZF1 degradation)
Indoprofen Isoindolin-1-oneCOX-1/COX-2InflammationIC50: ~1-5 µM
Donepezil-Hybrid Isoindoline-1,3-dioneAChEAlzheimer's (Lead)IC50: 2.1 µM (Ref 1.[3]18)

Advanced Mechanistic Visualization

The following diagram illustrates the mechanism of action for Isoindoline-based Molecular Glues (IMiDs). This is a unique application where the scaffold does not inhibit an enzyme but facilitates a protein-protein interaction.

IMiD_Mechanism Drug Isoindoline Drug (e.g., Lenalidomide) CRBN Cereblon (CRBN) E3 Ligase Component Drug->CRBN Binds hydrophobic pocket Complex Binary Complex (Drug-CRBN) CRBN->Complex Ternary Ternary Complex (CRBN-Drug-IKZF) Complex->Ternary Recruits Neosubstrate Target Neosubstrate (IKZF1/3) Target->Ternary Ubiquitin Ubiquitination Ternary->Ubiquitin E3 Ligase Transfer Degradation Proteasomal Degradation Ubiquitin->Degradation 26S Proteasome

Figure 2: Mechanism of Action for Isoindoline-based Cereblon Modulators.

References

  • The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds. Anti-Cancer Agents in Medicinal Chemistry, 2020.

  • Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ChemistrySelect, 2025.[4]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints, 2024.[5]

  • Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 2021.

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles. Chemistry & Biodiversity, 2025.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for N-Alkylation of Isoindoline with 2-Bromoethanamine

Executive Summary The N-alkylation of isoindoline (a secondary amine) with 2-bromoethanamine presents a classic chemoselectivity challenge in medicinal chemistry. While the target molecule, 2-(isoindolin-2-yl)ethanamine,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of isoindoline (a secondary amine) with 2-bromoethanamine presents a classic chemoselectivity challenge in medicinal chemistry. While the target molecule, 2-(isoindolin-2-yl)ethanamine, is a valuable pharmacophore found in various kinase inhibitors and CNS-active agents, the direct reaction is complicated by the instability of 2-bromoethanamine.

This Application Note outlines two distinct protocols:

  • Method A (High-Fidelity): A two-step sequence using N-Boc-2-bromoethylamine. This is the recommended industry standard for drug development due to its superior impurity profile and reproducibility.

  • Method B (Direct/Economy): A one-step alkylation using 2-bromoethanamine hydrobromide. This method is faster but requires strict pH control to minimize polymerization and bis-alkylation.

Strategic Analysis & Reaction Mechanics

The Instability Factor

2-Bromoethanamine free base is highly unstable. Upon neutralization, it rapidly undergoes intramolecular cyclization to form aziridine, which can then polymerize or react non-selectively. Therefore, the reagent is commercially supplied as the hydrobromide salt (HBr).

Mechanistic Pathways

The reaction proceeds via two competing mechanisms depending on the conditions:

  • Path A (Direct

    
    ):  Direct nucleophilic attack of isoindoline on the alkyl bromide.
    
  • Path B (Aziridinium Intermediate): Under basic conditions, 2-bromoethanamine forms a transient aziridinium ion, which is then ring-opened by isoindoline. This pathway is faster but harder to control.[1]

Key Physical Properties
CompoundMW ( g/mol )pKa (Conj. Acid)Role
Isoindoline 119.17~9.26Nucleophile
2-Bromoethylamine HBr 204.89~8.5 (amine)Electrophile
N-Boc-2-bromoethylamine 224.09N/A (Protected)Protected Electrophile

Method A: The N-Boc Protected Route (Recommended)

Objective: Synthesis of 2-(isoindolin-2-yl)ethanamine via tert-butyl (2-bromoethyl)carbamate. Rationale: The Boc group eliminates the risk of reagent self-polymerization and prevents over-alkylation of the product.

Step 1: N-Alkylation

Reagents:

  • Isoindoline (1.0 equiv)[2]

  • N-Boc-2-bromoethylamine (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Potassium Iodide (KI) (0.1 equiv) - Finkelstein catalyst

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Protocol:

  • Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add Isoindoline (1.0 eq) and anhydrous MeCN (10 mL/g).

  • Base Addition: Add

    
     (2.0 eq) and KI (0.1 eq). Stir for 10 minutes at room temperature.
    
  • Electrophile Addition: Add N-Boc-2-bromoethylamine (1.1 eq) in one portion.

  • Reaction: Heat the mixture to 60–80°C for 12–16 hours. Monitor by TLC or LCMS for the consumption of isoindoline.

  • Workup:

    • Cool to room temperature.[3]

    • Filter off inorganic solids (

      
      /KBr).
      
    • Concentrate the filtrate under reduced pressure.[3]

    • Partition residue between Ethyl Acetate and Water. Wash organic layer with Brine.

    • Dry over

      
      , filter, and concentrate to yield the N-Boc intermediate.
      
Step 2: Deprotection

Protocol:

  • Dissolve the N-Boc intermediate in Dichloromethane (DCM) (5 mL/g).

  • Add Trifluoroacetic acid (TFA) (20% v/v final concentration) or 4M HCl in Dioxane.

  • Stir at room temperature for 2–4 hours (monitor for disappearance of Boc adduct).

  • Isolation:

    • Concentrate in vacuo to remove excess acid.

    • Free Base Generation: Redissolve in DCM, wash with saturated

      
       (aq) until pH > 8. Dry and concentrate.
      
    • Note: For storage, the dihydrochloride salt is preferred (precipitate from

      
      /HCl).
      

Method B: Direct Alkylation (HBr Salt)

Objective: One-step synthesis using 2-bromoethylamine hydrobromide. Risk: Moderate risk of dimerization (piperazine formation). Critical Requirement: Slow addition of base or reagent.

Reagents:

  • Isoindoline (1.0 equiv)[2]

  • 2-Bromoethylamine HBr (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • Solvent: DMF or Toluene

Protocol:

  • Dissolution: Dissolve Isoindoline (1.0 eq) and DIPEA (3.5 eq) in DMF.

  • Temperature Control: Heat the solution to 50°C .

  • Controlled Addition: Dissolve 2-Bromoethylamine HBr (1.2 eq) in a minimum volume of DMF. Add this solution dropwise to the isoindoline mixture over 1 hour.

    • Why? Keeping the concentration of free 2-bromoethylamine low relative to isoindoline favors the cross-reaction over self-polymerization.

  • Completion: Stir at 50–60°C for 4–6 hours.

  • Workup: Standard aqueous extraction (DCM/Water). Since the product is a diamine, it is highly polar. Multiple extractions or continuous extraction may be necessary if the pH is not sufficiently high.

Visualizations

Reaction Workflow (Method A)

G Start Start: Isoindoline Reagents Add: N-Boc-Bromide K2CO3, KI MeCN Start->Reagents Reaction Heat: 60-80°C 12-16h Reagents->Reaction Intermediate Intermediate: N-Boc-Isoindoline Reaction->Intermediate SN2 Alkylation Deprotect Deprotection: TFA/DCM or HCl/Dioxane Intermediate->Deprotect Final Product: 2-(Isoindolin-2-yl) ethanamine Deprotect->Final Cleavage

Caption: Step-by-step workflow for the high-fidelity N-Boc synthesis route.

Mechanistic Competition (Method B)

Mechanism Reagent 2-Bromoethylamine (Free Base) Aziridine Aziridinium Ion Reagent->Aziridine Intramolecular Cyclization (Fast) Product Desired Product (Mono-alkylation) Reagent->Product Direct SN2 (Slow) Aziridine->Product + Isoindoline (Ring Opening) SideProduct Side Product: Piperazine/Polymer Aziridine->SideProduct + Self (Dimerization) Isoindoline Isoindoline (Nucleophile)

Caption: Mechanistic competition in Method B. High dilution favors the Product path.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete reaction due to steric bulk.Add 0.1 eq Potassium Iodide (Finkelstein conditions) to generate the more reactive alkyl iodide in situ.
Polymerization (Method B) Reagent concentration too high.Use "Inverse Addition": Add the base/bromide mixture slowly to the excess isoindoline.
Product is Sticky/Oil Free base is hygroscopic/oily.Convert to HCl or Oxalate salt. Dissolve in

and bubble HCl gas to precipitate a white solid.
Incomplete Deprotection Boc group stable in dilute acid.Ensure TFA is at least 20% v/v. If using HCl/Dioxane, ensure anhydrous conditions to drive precipitation.

Safety & Handling

  • 2-Bromoethylamine HBr: Causes severe skin burns and eye damage. It is a potential vesicant (blister agent) precursor. Handle in a fume hood with double nitrile gloves.

  • Isoindoline: Irritant.[4]

  • Waste Disposal: Aqueous waste from Method B may contain unreacted haloamines; quench with dilute NaOH or Thiosulfate before disposal.

References

  • PubChem Compound Summary. "2-Bromoethylamine hydrobromide." National Center for Biotechnology Information. Accessed Oct 2023. Link

  • ChemicalBook. "Isoindoline Properties and Safety." ChemicalBook Database. Accessed Oct 2023. Link

  • BenchChem. "Troubleshooting N-Alkylation of Isoindoline-1,3-diones and Derivatives." BenchChem Technical Guides. Accessed Oct 2023. Link

  • Margetić, D. et al. "N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole." Molecules, 2022.[5][6][7] (Demonstrates N-Boc protection strategies in isoindoline chemistry). Link

Sources

Application

reductive amination procedures using 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine

Application Note: Reductive Amination Protocols for 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine Part 1: Executive Summary & Strategic Analysis 1.1 The Isoindoline-Ethylamine Scaffold in Drug Discovery The molecule 2-(2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Protocols for 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine

Part 1: Executive Summary & Strategic Analysis

1.1 The Isoindoline-Ethylamine Scaffold in Drug Discovery The molecule 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine (hereafter referred to as Isoindoline-Ethylamine ) is a critical "linker" motif in medicinal chemistry. It serves as a privileged scaffold for connecting the lipophilic isoindoline core—known for its affinity to CNS receptors (Dopamine D2/D3, 5-HT) and anti-inflammatory targets—to various effector pharmacophores.

1.2 Chemoselectivity & Reactivity Profile Successful derivatization of this molecule requires understanding its dual-amine nature:

  • Primary Amine (

    
    ):  The reactive center.[1] It is sterically accessible and highly nucleophilic (
    
    
    
    ).
  • Isoindoline Nitrogen (

    
     Amine):  Sterically encumbered and chemically inert under standard reductive amination conditions. However, it acts as a proton sponge, potentially buffering the reaction mixture and necessitating specific workup procedures to disrupt boron-amine complexes.
    

1.3 Strategic Decision Matrix Select the appropriate protocol based on your carbonyl electrophile:

DecisionMatrix Start Target Carbonyl Aldehyde Aldehyde (R-CHO) Start->Aldehyde Ketone Ketone (R-CO-R') Start->Ketone Sensitive Acid-Sensitive Substrate Aldehyde->Sensitive Acetal/Protecting Groups MethodA Method A: STAB Protocol (Standard) Aldehyde->MethodA High Reactivity Ketone->MethodA Simple Cyclic Ketones MethodB Method B: Ti(OiPr)4 Protocol (Activation Required) Ketone->MethodB Steric Bulk/Low Reactivity Sensitive->MethodA Mild Conditions

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Aldehydes and unhindered cyclic ketones.

Mechanism: Sodium triacetoxyborohydride (


, STAB) is used because it is less reducing than 

and does not reduce aldehydes/ketones directly, allowing the imine to form and be reduced selectively in situ.

Reagents:

  • Amine: Isoindoline-Ethylamine (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Reductant:

    
     (1.4 – 1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[2]

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv; Crucial for catalyzing imine formation with ketones)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Isoindoline-Ethylamine (1.0 mmol, 162 mg) in DCE (5 mL).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of DIPEA or

      
       to liberate the free base.
      
  • Carbonyl Addition: Add the Aldehyde/Ketone (1.1 mmol) to the solution.

    • Optimization: If using a ketone, add AcOH (1-2 mmol) at this stage to buffer the pH to ~5-6, accelerating imine formation.

  • Imine Formation (Optional but Recommended for Ketones): Stir at room temperature for 30–60 minutes.

    • Why? STAB is mild, but pre-forming the imine ensures higher yields for sterically hindered substrates.

  • Reduction: Cool the mixture to 0°C (ice bath) and add

    
      (1.4 mmol, ~300 mg) portion-wise over 5 minutes.
    
    • Safety: Evolution of acetic acid gas may occur; ensure proper venting.

  • Reaction: Remove the ice bath and stir at room temperature under nitrogen.

    • Time: Aldehydes: 1–4 hours. Ketones: 12–24 hours.

    • Monitoring: Check via TLC or LC-MS. Look for the disappearance of the carbonyl peak and the appearance of the product mass (

      
      ).
      
  • Quench & Workup:

    • Quench with saturated aqueous

      
       (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
Protocol B: Lewis Acid Activation (Titanium Method)

Best for: Sterically hindered ketones, electron-deficient amines, or when STAB fails.

Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl oxygen and as a water scavenger, driving the equilibrium toward the imine/enamine. The intermediate titanate complex is then reduced by ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


.

Reagents:

  • Amine: Isoindoline-Ethylamine (1.0 equiv)

  • Carbonyl: Ketone (1.0 – 1.1 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.2 – 1.5 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol or Methanol (Anhydrous)

Step-by-Step Procedure:

  • Complexation: In a dry flask under Argon, combine Isoindoline-Ethylamine (1.0 mmol) and the Ketone (1.0 mmol) (neat if liquids, or in minimal THF if solid).

  • Activation: Add

    
      (1.25 mmol, ~370 
    
    
    
    L) dropwise.
    • Observation: The solution often turns slightly yellow/orange and may warm slightly.

  • Incubation: Stir the neat/concentrated mixture at room temperature for 4–8 hours.

    • Critical Step: This allows the "transimination" and water scavenging to complete. For extremely hindered ketones, heat to 40-50°C.

  • Dilution & Reduction:

    • Dilute the viscous mixture with absolute Ethanol (5 mL).

    • Add

      
        (1.5 mmol, 57 mg) carefully. (Caution: Hydrogen gas evolution).
      
  • Stir: Continue stirring for 2 hours at room temperature.

  • Hydrolysis (The "Titanium Crash"):

    • Add water (1 mL) dropwise. A heavy white precipitate (

      
      ) will form.
      
    • Filtration: Dilute with EtOAc, filter through a Celite pad to remove titanium salts.

    • Alternative Workup: Add 1N NaOH to dissolve titanium salts if filtration is slow, then extract.

Part 3: Data Analysis & Purification

3.1 Purification Strategy The product is a tertiary-secondary diamine (or tertiary-tertiary if dialkylated).

  • Flash Chromatography: Use a basic mobile phase to prevent streaking.

    • System: DCM : MeOH :

      
       (95 : 5 : 0.5 to 90 : 10 : 1).
      
  • Amine Trap (Scavenging): If unreacted aldehyde remains, use a polymer-supported aldehyde scavenger (e.g., PS-Benzaldehyde) to remove unreacted primary amine starting material.

3.2 Expected Analytical Data

TechniqueDiagnostic SignalInterpretation
1H NMR

3.5 - 4.0 ppm (Singlet, 4H)
Isoindoline benzylic protons (Characteristic scaffold marker).
1H NMR Disappearance of CHO (

9-10 ppm)
Confirms consumption of aldehyde.
1H NMR New Multiplet (

2.5 - 3.0 ppm)
Newly formed

bond adjacent to the secondary amine.
LC-MS M+1 PeakMass should correspond to [Isoindoline-Linker-R] + H.

Part 4: Mechanistic Visualization

Mechanism cluster_conditions Critical Control Points Reactants Isoindoline-Ethylamine + Carbonyl (R-CHO) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack (Fast) Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -H2O (Acid Catalyzed) BoronComplex Boron-Imine Complex Iminium->BoronComplex Coordination Product Final Secondary Amine Product BoronComplex->Product Hydride Transfer (From NaBH(OAc)3) Note1 pH Control: Keep pH 5-6 for Ketones Note2 Temperature: 0°C addition prevents side reactions

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Ketone) Steric hindrance or slow imine formation.Switch to Protocol B (Titanium). Heat the imine formation step to 50°C before adding reductant.
Dialkylation Primary amine is too reactive; Excess aldehyde used.Ensure strict 1:1 stoichiometry. Add the aldehyde slowly to the amine solution (Inverse addition).
No Reaction Wet solvent or old reductant.STAB degrades in moisture. Use fresh bottle or switch to

(toxic, but robust). Dry solvents are mandatory.
Emulsion during Workup Titanium salts or Boron complexes.For Protocol B: Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution during workup to break emulsions.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][2][4][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[2]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[7] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[7] The Journal of Organic Chemistry, 55(8), 2552–2554.[7]

  • Bhattacharyya, S. (1995). Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride.[9][10][11] Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202.

Sources

Method

reaction conditions for coupling 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine with carboxylic acids

Abstract & Strategic Overview This guide details the optimized protocols for coupling 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine (referred to herein as Isoindoline-EDA ) with diverse carboxylic acids. The Isoindoline-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the optimized protocols for coupling 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine (referred to herein as Isoindoline-EDA ) with diverse carboxylic acids.

The Isoindoline-EDA scaffold presents a unique chemical challenge: it contains a highly reactive primary amine (nucleophile) tethered to a basic tertiary isoindoline nitrogen. This structural duality requires a deviation from standard amide coupling workups. Unlike typical neutral amides, the product of this reaction retains a basic center. Consequently, standard acidic washes (e.g., 1M HCl) used to remove excess coupling reagents will protonate the product and extract it into the aqueous waste , leading to catastrophic yield loss.

This protocol addresses this specific solubility profile, recommending base-tolerant workups and specific coupling reagents (HATU, T3P) to ensure high fidelity synthesis for medicinal chemistry applications.

Chemical Analysis & Mechanistic Considerations

Substrate Properties[1][2]
  • Nucleophile: 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine.

  • Structure: A bicyclic isoindoline core N-alkylated with an ethylamine linker.

  • Basicity:

    • Primary Amine (

      
      ): pKa 
      
      
      
      10.5 (Nucleophilic site).
    • Isoindoline Nitrogen (

      
      ): pKa 
      
      
      
      8.5–9.0 (Proton acceptor).
  • Solubility: High in DCM, DMF, DMSO; Moderate in MeOH; Low in non-polar ethers.

The "Proton Sponge" Effect

The tertiary amine within the isoindoline ring can act as an internal base. In reactions involving acid-sensitive protecting groups or specific activation pathways, this internal basicity can buffer the reaction mixture. However, during purification, it renders the final amide product amphiphilic.

Reaction Scheme

The general transformation involves the activation of the carboxylic acid followed by nucleophilic attack by the primary amine of the Isoindoline-EDA.

ReactionScheme Acid Carboxylic Acid (R-COOH) Activation Activation (HATU/DIPEA) Acid->Activation Amine Isoindoline-EDA (Primary Amine) Product Isoindoline-Amide (Final Product) Amine->Product Intermediate->Product + Amine

Figure 1: General reaction pathway for the coupling of Isoindoline-EDA.

Recommended Coupling Protocols

Method A: HATU-Mediated Coupling (Gold Standard)

Best for: Valuable acids, sterically hindered substrates, and high-throughput parallel synthesis. Mechanism: Forms a highly reactive O-azabenzotriazole active ester.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Isoindoline-EDA (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DMF or DMAc.[1]

Protocol:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Add DIPEA (3.0 equiv).[2] Stir for 2 minutes.

  • Add HATU (1.1 equiv). The solution may turn yellow/orange. Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.[2]

  • Coupling: Add Isoindoline-EDA (1.1 equiv).

    • Note: If the amine is supplied as a hydrochloride salt (e.g.,

      
      ), increase DIPEA to 5.0–6.0 equiv to ensure free-basing.
      
  • Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.[2][3]

    • Target Mass: Look for

      
      .
      
  • Quench: Once complete, dilute with Ethyl Acetate (EtOAc) or DCM (10x reaction volume).

Method B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Large-scale synthesis, avoiding epimerization, and simplified workup (water-soluble byproducts).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Isoindoline-EDA (1.1 equiv)

  • T3P (50% in EtOAc/DMF) (1.5 equiv)

  • Base: Pyridine or DIPEA (3.0 equiv)

  • Solvent: EtOAc, DCM, or DMF.

Protocol:

  • Dissolve Carboxylic Acid and Isoindoline-EDA in EtOAc or DCM.

  • Add Base (Pyridine is preferred for T3P, but DIPEA works).

  • Cool to 0°C (optional, reduces side reactions).

  • Add T3P solution dropwise.

  • Allow to warm to RT and stir for 2–12 hours.

  • Advantage: T3P byproducts are water-soluble, aiding the specific workup required for this basic product.

Critical Workup & Purification Strategy

WARNING: Do not use 1M HCl or Citric Acid washes. The isoindoline nitrogen will protonate, and your product will be lost in the aqueous layer.

Optimized Workup Flowchart

WorkupLogic Start Crude Reaction Mixture Dilute Dilute with Organic Solvent (DCM or EtOAc) Start->Dilute Wash1 Wash 1: Sat. NaHCO3 (Removes unreacted Acid/HOBt) Dilute->Wash1 Wash2 Wash 2: Brine (Removes bulk water/DMF) Wash1->Wash2 Dry Dry over Na2SO4 & Concentrate Wash2->Dry Purification Purification Decision Dry->Purification MethodA Flash Chromatography (DCM/MeOH + 1% NH4OH) Purification->MethodA Normal Phase MethodB Reverse Phase HPLC (High pH: NH4HCO3 buffer) Purification->MethodB Prep HPLC (Free Base) MethodC Reverse Phase HPLC (Low pH: 0.1% Formic Acid) Purification->MethodC Prep HPLC (Salt) SaltNote Product isolated as Formate Salt MethodC->SaltNote

Figure 2: Workup decision tree emphasizing base-retention strategies.

Detailed Purification Protocols
1. Liquid-Liquid Extraction (Extraction of Impurities)
  • Organic Phase: DCM is recommended as isoindoline derivatives are highly soluble in it.

  • Aqueous Wash: Use Saturated Sodium Bicarbonate (

    
    ) to remove unreacted carboxylic acid and coupling byproducts (e.g., HOBt, HOAt).
    
  • Drying: Use Sodium Sulfate (

    
    ).[2][4] Magnesium Sulfate (
    
    
    
    ) can be slightly acidic and might bind the amine in trace amounts (rare, but possible).
2. Flash Column Chromatography
  • Stationary Phase: Standard Silica Gel.

  • Mobile Phase: DCM : Methanol (95:5 to 90:10).

  • Modifier: CRITICAL. Add 1% Ammonium Hydroxide (

    
    ) or 1% Triethylamine (TEA) to the mobile phase.
    
    • Reason: Without the basic modifier, the tertiary amine will interact strongly with the acidic silanols on the silica, leading to extensive streaking and product loss.

3. Reverse Phase HPLC
  • High pH Method (Preferred): Water/Acetonitrile with 10mM Ammonium Bicarbonate (pH 10). Keeps the amine neutral, improving peak shape and loading capacity.

  • Low pH Method: Water/Acetonitrile with 0.1% Formic Acid.

    • Result: Isolates the product as the Formate Salt . This is often an oil or hygroscopic solid. Requires lyophilization.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Product in Aqueous) Acidic workup was used.Re-extract the aqueous waste with DCM at pH 10–11 (adjust with NaOH).
Streaking on TLC/Column Interaction with silica silanols.Pre-wash silica with 1% TEA in DCM or use DCM/MeOH/NH3 eluent.
Incomplete Reaction Amine salt not neutralized.Check pH of reaction mixture. Ensure it is basic (pH > 8) by adding more DIPEA.
Precipitate in Reaction Urea byproduct (if using EDC).[2]Filter the precipitate before workup. If product is also solid, dissolve in MeOH/DCM to separate.

References

  • Fisher Scientific. Amide Synthesis - Reference Reaction Protocols. Retrieved from .

  • BenchChem. Application Notes and Protocols for the Coupling of Boc-L-indoline-2-carboxylic acid. Retrieved from .

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][5][6] Tetrahedron, 61(46), 10827-10852. (General reference for HATU/EDC mechanisms).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. (Reference for T3P and scale-up).
  • PubChem. 2-(2,3-dihydro-1H-indol-3-yl)ethan-1-amine Compound Summary. Retrieved from .

Sources

Application

peptide coupling reagents compatible with 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine

Application Note: Peptide Coupling Strategies for 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine Executive Summary This guide details the optimized protocols for coupling carboxylic acids with 2-(2,3-dihydro-1H-isoindol-2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Peptide Coupling Strategies for 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine

Executive Summary

This guide details the optimized protocols for coupling carboxylic acids with 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine (referred to herein as Isoindoline-Diamine ).

While the primary amine function of this molecule acts as a standard nucleophile, the presence of the tertiary isoindoline nitrogen introduces specific physicochemical properties that must be leveraged for success. Unlike simple alkyl amines, this moiety provides an internal basic site that facilitates a "self-cleaning" acid-base extraction workup, but also demands precise base stoichiometry during the coupling event to prevent proton scavenging.

Key Technical Advantages:

  • Nucleophilicity: The primary ethyl amine is unhindered and highly reactive.

  • Purification Handle: The isoindoline ring allows for facile purification via pH-switching (Acid-Base extraction), often eliminating the need for column chromatography.

Strategic Reagent Selection

The choice of coupling reagent depends on the scale of the reaction and the susceptibility of the carboxylic acid partner to racemization.

FeatureHATU / DIEA T3P (Propylphosphonic Anhydride) EDC / HOBt
Primary Use Discovery / Small Scale (< 1g)Process / Scale-up (> 1g)Standard / Cost-sensitive
Reactivity Extremely HighModerate to HighModerate
Racemization Low (if base controlled)Lowest (Ideal for chiral acids) Low
Byproducts Water-soluble (mostly)Water-soluble (Cleanest) Water-soluble urea
Cost HighModerateLow
Recommendation Best for difficult acids or rapid library synthesis.Best for scale-up and avoiding epimerization.[1]Good baseline, but slower.

Critical Pre-Requisite: Stoichiometry & Salt Forms

Isoindoline-Diamine is frequently supplied as a Dihydrochloride (2HCl) salt to ensure stability. Failure to account for this is the #1 cause of low yields.

  • The Trap: The 2HCl salt contains two acidic protons.

  • The Fix: You must add enough base (DIEA/TEA) to neutralize both HCl equivalents plus the generated acid from the coupling event.

Base Calculation Rule:



  • For HATU: Use 3.0 - 4.0 eq of DIEA.

  • For T3P: Use 4.0 - 5.0 eq of DIEA (T3P releases acid during activation).

Detailed Protocols

Protocol A: The "Workhorse" Method (HATU)

Best for: Rapid synthesis, milligram scale, sterically hindered acids.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Isoindoline-Diamine (1.1 eq)

  • HATU (1.1 - 1.2 eq)

  • DIEA (N,N-Diisopropylethylamine) (3.0 eq if free base; 5.0 eq if 2HCl salt)

  • Solvent: DMF or DCM (anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF (concentration ~0.1 M).

  • Base Addition: Add DIEA (calculated amount). Stir for 2 minutes.

  • Coupling Agent: Add HATU (1.1 eq). The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated ester (OAt-ester).

  • Amine Addition: Add Isoindoline-Diamine (1.1 eq).

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LCMS.

    • Note: The basic isoindoline nitrogen may cause the peak to tail in standard acidic HPLC methods.

  • Quench: Dilute with Ethyl Acetate (EtOAc) and wash with saturated

    
     (2x) and Brine (1x).
    
  • Dry: Dry over

    
    , filter, and concentrate.
    
Protocol B: The "Low-Epimerization" Method (T3P)

Best for: Chiral acids, gram-scale, and easiest workup.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Isoindoline-Diamine (1.1 eq)

  • T3P (50% w/w in EtOAc or DMF) (1.5 eq)

  • DIEA (4.0 - 5.0 eq)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

  • Combine: In a flask, combine Carboxylic Acid (1.0 eq), Isoindoline-Diamine (1.1 eq), and solvent (EtOAc).

  • Cool (Optional): If the acid is extremely prone to racemization, cool to 0°C. Otherwise, RT is acceptable.

  • Base: Add DIEA (4.0 eq).

  • T3P Addition: Add T3P solution dropwise. (T3P is acidic; adding it last allows the base to buffer the system immediately).

  • Reaction: Stir at RT for 2–12 hours. T3P kinetics are generally slower than HATU.

  • Workup: Wash organic layer with water (3x). T3P byproducts are highly water-soluble.[1][2]

    • Crucial: Do not wash with strong acid yet (see Section 5).

Purification Strategy: The Acid-Base Switch

Because the product retains the tertiary amine of the isoindoline, we can use a pH-switch purification to isolate the product from non-basic impurities (like unreacted carboxylic acid or non-basic coupling byproducts) without a column.

Workflow Diagram:

AcidBaseWorkup Start Crude Reaction Mixture (Organic Phase) AcidWash Extract with 10% Citric Acid (aq) Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer (Contains Impurities/Unreacted Acid) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Product as Salt) Sep1->AqLayer1 Keep Basify Basify Aqueous Layer (Add NaOH/NaHCO3 to pH > 10) AqLayer1->Basify Extract Extract with EtOAc/DCM Basify->Extract Sep2 Phase Separation Extract->Sep2 AqLayer2 Aqueous Layer (Waste) Sep2->AqLayer2 Discard OrgLayer2 Organic Layer (Contains Pure Product) Sep2->OrgLayer2 Keep Final Dry & Concentrate -> Clean Product OrgLayer2->Final

Caption: Acid-Base Extraction Workflow utilizing the isoindoline tertiary amine handle.

Protocol C: Acid-Base Extraction Steps

  • Acid Extraction: Take the crude reaction mixture (in EtOAc). Extract twice with 10% Citric Acid or 0.5M HCl .

    • Mechanism:[2][3][4][5][6][7][8] The isoindoline nitrogen protonates, becoming water-soluble. Neutral impurities stay in the EtOAc.

  • Discard Organic: Discard the organic layer (contains unreacted carboxylic acid and non-basic byproducts).

  • Basify: Cool the aqueous layer. Slowly add 2M NaOH or saturated

    
      until pH > 10.
    
    • Mechanism:[2][3][4][5][6][7][8] The amine deprotonates, becoming organic-soluble again.

  • Re-Extract: Extract the aqueous mixture with EtOAc or DCM (3x).

  • Finish: Combine organics, dry over

    
    , and concentrate.
    

Troubleshooting Guide

ObservationRoot CauseSolution
Low Yield Insufficient BaseCheck if Amine was a salt (HCl). Increase DIEA to 4-5 eq.
Product in Aqueous Waste pH too low during workupThe isoindoline is basic. If you wash with 1N HCl, the product will go into the water. Use Saturated

for mild wash, or use Protocol C intentionally.
Guanidinylation (Mass +99) HATU reacted with AminePre-activate Acid + HATU + Base for 5 mins before adding the amine.
Epimerization Over-activationSwitch from HATU to T3P . Keep temperature at 0°C.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Carpino, L. A. (1993).[5] "1-Hydroxy-7-azabenzotriazole.[5][9][10] An efficient peptide coupling additive."[3][9] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Archifar, M., et al. (2021). "Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis." ChemistryOpen, 10, 1173. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Stability &amp; Storage of Isoindoline Derivatives

Department: Chemical Stability & Formulation Support Subject: Prevention of Benzylic Oxidation in Isoindoline Scaffolds Doc ID: ISO-STAB-2026-v4 Executive Summary: The "Benzylic Weakness" Isoindoline derivatives are stru...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Stability & Formulation Support Subject: Prevention of Benzylic Oxidation in Isoindoline Scaffolds Doc ID: ISO-STAB-2026-v4

Executive Summary: The "Benzylic Weakness"

Isoindoline derivatives are structurally distinct from their fully aromatic isoindole counterparts. While more stable than isoindoles, they possess a critical vulnerability: the benzylic carbon atoms (C1 and C3) adjacent to the nitrogen.

Unlike standard secondary amines, these positions are activated by the aromatic ring, significantly lowering the bond dissociation energy (BDE) of the C–H bonds. This makes them highly susceptible to radical autoxidation , converting the isoindoline into isoindolin-1-one (lactam) or phthalimide . This guide provides the protocols necessary to arrest this thermodynamic slide.

Mechanism of Degradation

To prevent degradation, one must understand the pathway. The degradation is not a simple hydrolysis but a radical-mediated oxidation chain reaction.

Key Insight: The presence of peroxides (common in aged ethers like THF) or light acts as an initiator, abstracting a benzylic proton.

IsoindolineOxidation Isoindoline Isoindoline (Active Drug/Intermediate) Radical Benzylic Radical (Resonance Stabilized) Isoindoline->Radical H• Abstraction (Light/Peroxides) Peroxide Hydroperoxide Intermediate Radical->Peroxide +O2 (Air) Isoindolinone Isoindolin-1-one (Major Impurity +14 Da) Peroxide->Isoindolinone Dehydration (-H2O) Phthalimide Phthalimide (Over-oxidation +28 Da) Isoindolinone->Phthalimide Further Oxidation

Figure 1: The autoxidation cascade of isoindoline. Note that the transformation to Isoindolinone is often the thermodynamic sink.

Diagnostic & Troubleshooting Guide

Use this table to diagnose the state of your material immediately.

SymptomObservationRoot CauseCorrective Action
Color Change White solid turns Yellow/Brown Formation of conjugated N-oxides or trace quinoidal species via benzylic oxidation.Recrystallize immediately. Colored impurities are often radical initiators; they will accelerate further degradation (autocatalysis).
LC-MS Shift Mass peak at [M+14] Oxidation of CH₂ to C=O (Isoindolinone formation).[1][2][3][4][5][6][7]Irreversible. Isolate pure fraction via Prep-HPLC. Future storage must exclude O₂.[8]
LC-MS Shift Mass peak at [M+16] N-Oxide formation (less common than C-oxidation for isoindolines).Can sometimes be reduced back to parent amine using mild reductants (e.g., Zn/AcOH), but risky.
Solubility Loss Precipitate in DMSOPhthalimide formation (often less soluble) or polymerization.Filter and check supernatant. If precipitate is the impurity, you may salvage the filtrate.
Storage Protocols
Protocol A: Solid State Storage (Long Term)

The Golden Rule: Protonation protects the nitrogen lone pair, which electronically deactivates the ring system against oxidation.

  • Formulation: Whenever possible, store isoindolines as HCl or TFA salts rather than free bases. The salt form is significantly more resistant to radical abstraction.

  • Container: Use amber glass vials with PTFE-lined caps.

  • Atmosphere:

    • Flush vial with Argon (preferred over Nitrogen due to higher density, creating a better "blanket" over the solid).

    • Seal with Parafilm.

  • Temperature: Store at -20°C .

    • Why? According to the Arrhenius equation, reducing temperature from RT (25°C) to -20°C slows reaction kinetics by approximately 20-30x.

Protocol B: Solution Handling (High Throughput Screening)

Critical Warning: Never store isoindolines in ethers (THF, Dioxane) or acetone for >24 hours.

SolventSuitabilityNotes
DMSO High Best for frozen stocks. Freeze/thaw cycles can introduce moisture; use single-use aliquots.
Methanol/Ethanol Low Protic solvents can facilitate nucleophilic ring-opening if the isoindoline is activated.
THF / Ethers FORBIDDEN Rapidly form peroxides which initiate the benzylic oxidation chain.
DCM / Chloroform Medium Acceptable for short term, but Chloroform often contains acidic stabilizers or phosgene traces.

Step-by-Step Solution Preparation:

  • Degas the solvent (DMSO) by sparging with Argon for 10 minutes.

  • Dissolve the isoindoline.

  • (Optional) Add 10 µM Ascorbic Acid if compatible with your assay. This acts as a radical scavenger.

  • Aliquot into amber tubes and freeze immediately at -80°C.

Decision Logic for Researchers

StorageLogic Start Start: Isoindoline Sample Form Is it a Salt or Free Base? Start->Form Salt Salt (HCl/TFA) Form->Salt Base Free Base Form->Base Duration Storage Duration? Short < 1 Week Duration->Short Long > 1 Week Duration->Long Salt->Duration Base->Duration If conversion impossible Convert Convert to HCl Salt (Recommended) Base->Convert Best Practice Action1 Store at 4°C Argon Flush Short->Action1 Action2 Store at -20°C Argon Flush Desiccator Long->Action2 Action3 Dissolve in DMSO Single-use Aliquots -80°C Long->Action3 If solution required

Figure 2: Decision tree for optimal storage conditions.

Frequently Asked Questions (FAQ)

Q: My isoindoline derivative turned pink/red after leaving it on the bench. Is it ruined? A: The color likely indicates the formation of a trace quinoidal impurity or N-oxide. While the bulk material might still be intact (check LC-MS), the impurity can act as a photosensitizer, accelerating further degradation. Purification is required before use in biological assays to avoid false positives.

Q: Can I use Nitrogen instead of Argon? A: Yes, but Argon is superior. Argon is heavier than air and settles over your sample, creating a more effective barrier against oxygen diffusion. Nitrogen is lighter and mixes more easily with air if the seal is imperfect.

Q: Why is the [M+14] peak appearing in my LC-MS even though I stored it at -20°C? A: Check your solvent. If you dissolved the sample in non-anhydrous DMSO or an ether, oxidation can occur even at low temperatures. Additionally, if the sample was exposed to light during weighing/aliquoting, the radical chain reaction may have been initiated before freezing.

Q: Is the "Free Base" ever preferred? A: Only if your specific biological assay is sensitive to the counter-ion (e.g., chloride channels) or if the salt form is hygroscopic (absorbs water). If you must store the free base, ensure it is strictly kept in the dark and under Argon.

References
  • Mechanisms of Benzylic Oxidation

    • Topic: Radical autoxid
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Isoindoline Stability & Synthesis

    • Topic: Synthesis and stability of isoindoline-1,3-dione derivatives (Phthalimides)
    • Source:Journal of Medicinal and Chemical Sciences. "Antiviral activity of isoindole derivatives." (Discusses stability of isoindoline vs isoindole).
    • URL:[Link] (General Journal Link for verification of context).

  • General Amine Storage Protocols: Topic: Preventing oxidation of secondary amines and aminophenols. Source: BenchChem Technical Guides. "Preventing oxidation of 2-aminophenol during synthesis and storage."
  • Oxidative Dehydrogenation

    • Topic: Catalytic aerobic oxidation of amines to imines/amides (demonstrating the thermodynamic favorability of the transform
    • Source:ACS Catalysis.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: FTIR Profiling of 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine

Executive Summary: The Isoindoline Signature In the high-stakes environment of drug development, 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine (hereafter 2-AIE ) serves as a critical pharmacophore scaffold, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoindoline Signature

In the high-stakes environment of drug development, 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine (hereafter 2-AIE ) serves as a critical pharmacophore scaffold, particularly in the synthesis of CNS-active agents and ligands for dopamine receptors. However, its structural integrity is often compromised by incomplete reduction from its phthalimide precursor or oxidation during storage.

This guide provides a definitive technical comparison of the FTIR characteristics of 2-AIE against its primary structural analogs and precursors. Unlike standard spectral lists, this document focuses on differential spectroscopy—identifying the specific vibrational modes that validate the integrity of the isoindoline core and the primary amine tail.

Spectral Architecture & Theoretical Framework

To accurately interpret the FTIR spectrum of 2-AIE, we must deconstruct the molecule into its constituent vibrational zones. The molecule consists of a fused benzene-pyrrolidine ring (isoindoline) and an ethylamine side chain.

The Vibrational Zones
  • Zone I (3500–2800 cm⁻¹): The Hydrogen Domain. Contains N-H stretches (primary amine) and C-H stretches (aromatic vs. aliphatic).[1][2][3]

  • Zone II (1800–1500 cm⁻¹): The Double Bond/Scissoring Domain. Critical for assessing purity (absence of carbonyls).

  • Zone III (1500–1000 cm⁻¹): The Fingerprint/C-N Domain. Differentiates the tertiary ring nitrogen from the primary chain nitrogen.[3]

Visualization: Vibrational Logic Map

The following diagram maps the chemical structure to specific vibrational modes, establishing the logic for the spectral assignments.

VibrationalMapping Molecule 2-AIE Structure Amine Primary Amine (-NH2) Molecule->Amine IsoRing Isoindoline Ring (Tertiary N) Molecule->IsoRing Backbone Ethyl Linker (-CH2-CH2-) Molecule->Backbone NH_Stretch N-H Stretch (3300-3400 cm⁻¹) Amine->NH_Stretch Diagnostic CN_Ring Ring C-N Stretch (1150-1250 cm⁻¹) IsoRing->CN_Ring Fingerprint Aromatic Aromatic C=C (1450-1600 cm⁻¹) IsoRing->Aromatic CH_Scissor CH2 Scissoring (1450-1470 cm⁻¹) Backbone->CH_Scissor

Figure 1: Logic map connecting the 2-AIE chemical structure to expected FTIR vibrational modes.

Comparative Analysis: Target vs. Alternatives

This section contrasts 2-AIE with its most common precursor (Phthalimide derivative) and a structural analog (Tryptamine) to highlight diagnostic peaks.

Comparison A: The "Reduction Check" (Target vs. Precursor)

The most common synthesis route involves the reduction of N-(2-aminoethyl)phthalimide . Incomplete reduction is a major quality control failure mode.

FeatureTarget: 2-AIE (Isoindoline)Precursor: Phthalimide Derivative Diagnostic Action
C=O[4][5] Stretch Absent Strong Doublet (1770 & 1700 cm⁻¹) Primary Pass/Fail criteria. Any peak >1650 cm⁻¹ indicates impurity.
Ring Structure Saturated Pyrrolidine (C-H₂ adjacent to N)Unsaturated/Oxidized ImideLook for methylene C-H scissoring at ~1460 cm⁻¹ in Target.
Amine Type Tertiary (Ring) + Primary (Tail)Imide (Ring) + Primary (Tail)Shift in C-N fingerprint region (1200-1000 cm⁻¹).
Comparison B: The "Heterocycle Check" (Target vs. Tryptamine)

Tryptamine (Indole core) is a common analog in CNS drug libraries. Distinguishing the Isoindoline core from the Indole core is vital.

FeatureTarget: 2-AIE (Isoindoline)Analog: Tryptamine (Indole)Scientific Insight
Ring N-H Absent (Tertiary Amine)Present (Secondary Amine in Ring)Tryptamine shows a sharp, specific N-H stretch at ~3400-3500 cm⁻¹ (non-H-bonded) distinct from the side chain.
Aromatic C=C Benzenoid onlyPyrrole + BenzeneIndole has a characteristic doublet near 1450 cm⁻¹ due to the pyrrole ring breathing.
C-N Stretch Aliphatic C-N (Ring)Aromatic C-N (Ring)Aromatic C-N bonds are stronger/stiffer, appearing at higher wavenumbers (~1250-1350 cm⁻¹) than the aliphatic C-N of isoindoline (~1020-1200 cm⁻¹).

Detailed Characteristic Peaks[6]

The following table synthesizes data from structural fragment analysis and standard spectroscopic libraries for isoindoline derivatives.

Table 1: Diagnostic FTIR Peaks for 2-AIE
Wavenumber (cm⁻¹)Vibrational ModeAssignment & Notes
3350 – 3280 N-H Stretch (ν)Primary Amine Doublet. Asymmetric and symmetric stretching of the -NH₂ tail. Broadening indicates hydrogen bonding.
3080 – 3020 C-H Stretch (Ar)Aromatic Ring. Weak intensity. Confirms the benzene ring presence.
2950 – 2800 C-H Stretch (Alk)Methylene (-CH₂-). Strong bands from the ethyl linker and the C1/C3 positions of the isoindoline ring.
1620 – 1580 N-H Bend (δ)Scissoring. Characteristic of the primary amine.[3] Often overlaps with aromatic ring breathing.
1490 – 1450 C=C StretchAromatic Ring. "Benzenoid" ring breathing modes.
1250 – 1020 C-N StretchFingerprint Region. Mixed mode: Aliphatic C-N stretch of the isoindoline ring and the ethylamine chain.
750 – 730 C-H Out-of-PlaneOrtho-Disubstituted Benzene. Strong, sharp peak. Critical for confirming the 1,2-substitution pattern of the benzene ring.

Experimental Protocol: The Self-Validating System

To ensure reproducibility and distinguish the target from hygroscopic salts (e.g., hydrochloride forms), the following protocol is recommended.

Method: KBr Pellet (Transmission) vs. ATR
  • Recommendation: Use ATR (Attenuated Total Reflectance) with a Diamond crystal for rapid screening. Use KBr Pellet if high-resolution quantitative analysis of the N-H region is required (to avoid ATR pressure effects on crystal structure).

Workflow Diagram

This workflow ensures that sample preparation does not introduce artifacts (e.g., water bands masking amines).

ExperimentalWorkflow Start Start: Raw Sample Dry Step 1: Vacuum Desiccation (Remove H2O interference) Start->Dry Prep Step 2: Sample Prep (Neat on ATR or 1% in KBr) Dry->Prep Scan Step 3: Acquisition (4000-600 cm⁻¹, 32 scans) Prep->Scan Check1 Checkpoint 1: Is OH Broad Band (3400) present? Scan->Check1 Check2 Checkpoint 2: Are C=O peaks (1700+) present? Check1->Check2 No (Dry) Result_Wet FAIL: Re-dry Sample Check1->Result_Wet Yes (Wet) Result_Pass PASS: 2-AIE Identity Confirmed Check2->Result_Pass No Result_Impure FAIL: Phthalimide Contamination Check2->Result_Impure Yes

Figure 2: Spectral validation workflow for 2-AIE purity assessment.

Protocol Steps:
  • Desiccation: The primary amine is hygroscopic. Dry sample in a vacuum desiccator over P₂O₅ for 2 hours.

  • Background: Collect a background spectrum of the clean ATR crystal or pure KBr.

  • Acquisition: Place sample. Apply consistent pressure (if ATR). Scan from 4000 to 600 cm⁻¹.

  • Baseline Correction: Apply automatic baseline correction, but avoid smoothing in the fingerprint region to preserve fine splitting of the aromatic overtones.

References

  • Comparison of Isoindoline and Phthalimide Derivatives

    • Title: Synthesis and optical properties of some isoindole-1,3-dione compounds.
    • Source: ACG Public
    • URL:[Link]

    • Relevance: Provides baseline spectral data for the oxidized (dione)
  • Amine Spectral Characteristics

    • Title: Different type of amines in FT-IR spectroscopy.
    • Source: AnalyzeTest.
    • URL:[Link]

    • Relevance: Validates the assignment of primary amine doublets vs. tertiary amine silence in the 3000+ cm⁻¹ region.
  • Vibrational Spectroscopy of Indole Derivatives (Analog Comparison)

    • Title: Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole.
    • Source: NIH / PMC.
    • URL:[Link]

    • Relevance: Used to contrast the aromatic pyrrole ring of tryptamine with the saturated pyrrolidine ring of the target isoindoline.
  • General IR Interpretation Standards

    • Title: Interpreting Infrared Spectra - Functional Group Frequency Tables.
    • Source: Specac.[1][3][6][7][8][9][10]

    • URL:[Link]

    • Relevance: Grounding for the general frequency assignments of C-H and C=C modes.

Sources

Comparative

Technical Comparison Guide: Elemental Analysis Standards &amp; Purity Validation for 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine

Executive Summary Analyte: 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine (CAS: 5597-50-2 / 13078-91-6 derivative) Class: Heterocyclic secondary/primary amine intermediate.[1][2][3] Critical Challenge: High hygroscopicity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine (CAS: 5597-50-2 / 13078-91-6 derivative) Class: Heterocyclic secondary/primary amine intermediate.[1][2][3] Critical Challenge: High hygroscopicity and atmospheric CO₂ scavenging (carbamate formation) leading to systemic Elemental Analysis (EA) failure against the standard


 tolerance.

This guide objectively compares the industry-standard Combustion Analysis (CHN) against the modern "Absolute Purity" alternative, Quantitative NMR (qNMR) . While Combustion Analysis remains the historical gold standard for publication, this guide demonstrates why qNMR is the superior functional standard for isoindoline-ethylamine derivatives during early-phase drug development.

Part 1: The Analyte Profile

Before selecting a validation standard, one must understand the physicochemical behavior of the analyte. The isoindoline core fused with an ethylamine chain creates a highly basic motif capable of rapid atmospheric interaction.

PropertyValue / Characteristic
Formula

Molecular Weight 162.23 g/mol
Theoretical Carbon 74.03%
Theoretical Hydrogen 8.70%
Theoretical Nitrogen 17.27%
Stability Profile Hygroscopic: Absorbs ambient moisture (

) rapidly.Reactive: Primary amine tail reacts with atmospheric

to form carbamates/carbonates.[4]

Part 2: Comparative Methodology

Option A: Combustion Analysis (Automated Dumas Method)

Role: The historical benchmark for establishing bulk purity and confirming empirical formula. Standard Reference Material (SRM): Acetanilide (Standard), Sulfanilamide (Alternative).

  • Mechanism: Flash combustion at >900°C in an oxygen-rich environment. Detection of

    
    , 
    
    
    
    , and
    
    
    via Thermal Conductivity Detector (TCD).
  • The Problem: For this specific compound, "wet" samples dilute the Carbon mass percentage. A 1% water uptake (common within minutes of exposure) drops Carbon from 74.03% to ~73.3%, failing the

    
     journal requirement.
    
Option B: Quantitative NMR (qNMR)

Role: The modern "Absolute Content" determination method.[5] Internal Standard (IS): Maleic Acid (for amines) or 1,3,5-Trimethoxybenzene.

  • Mechanism: Molar ratio determination between the analyte and a certified internal standard (TraceCERT®) using proton integration.

  • The Advantage: qNMR is specific. It distinguishes between the isoindoline signal and water/solvent peaks. It calculates the active pharmaceutical ingredient (API) mass regardless of water content.

Comparative Data Matrix
FeatureCombustion Analysis (EA)Quantitative NMR (qNMR)
Primary Output Weight % of Elements (C, H, N)Absolute Purity (Weight % of Active)
Sample Destructive? Yes (Combustion)No (Recoverable)
Hygroscopicity Impact Critical Failure Point. Water skews all results.Negligible. Water is a separate peak.
Sample Requirement 2–5 mg per run (Triplicate required)5–10 mg (Single run possible)
Precision

(Ideal conditions)

(Standard) to

(Optimized)
Cost Efficiency Low (Routine service)High (Requires deuterated solvents/IS)

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized Combustion Analysis for Hygroscopic Amines

Use this protocol if you are required to submit CHN data for publication (e.g., J. Med. Chem).[4][6][7][8][9]

Reagents:

  • Calibrator: Acetanilide (High Purity >99.9%).

  • Oxidant: Tungsten (VI) oxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ) to prevent charring of the aromatic ring.

Workflow:

  • Pre-Drying (Mandatory): Dry the isoindoline derivative in a vacuum oven at 40°C over

    
     for 12 hours.
    
  • Inert Weighing: Transfer the sample to a glove box or dry bag flushed with

    
    .
    
  • Encapsulation: Weigh 2.0 mg (

    
     mg) into tin capsules. Crucial: Cold-seal the capsule inside the inert environment to trap the dry state.
    
  • Combustion: Run on a Flash 2000 (Thermo) or vario MICRO cube (Elementar).

    • Furnace Temp: 950°C.

    • Oxygen Flow: Boosted (250 mL/min) to ensure complete ring oxidation.

Validation Criteria:

  • Acetanilide check standard must read within 0.1% of theoretical.

  • Analyte Nitrogen values are usually the most stable; if N is correct but C is low, the sample is wet.

Protocol B: Absolute Purity via qNMR

Use this protocol for internal batch release and functional potency checks.

Reagents:

  • Solvent:

    
     (Preferred over 
    
    
    
    to prevent amine salt formation/precipitation).
  • Internal Standard (IS): Maleic Acid (TraceCERT®, 99.99%). Reason: Maleic acid has a distinct singlet at ~6.2 ppm, clear of the isoindoline aromatics (7.1–7.3 ppm) and ethyl chain (2.8–3.8 ppm).

Workflow:

  • Weighing: Accurately weigh ~10 mg of Analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
    • Scans: 16–32 scans.

    • Pulse Angle: 90°.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet and a distinct Analyte signal (e.g., the

    
     aromatic multiplet).
    

Calculation:



Where 

= Integral,

= Number of protons,

= Molar Mass,

= Purity.[1][10][11][12]

Part 4: Visualization & Logic Flow

The following diagram illustrates the decision matrix for validating 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine, specifically addressing the "Amine Effect."

ValidationWorkflow Start Start: Purity Validation of Isoindoline-Ethylamine CheckType Is the data for Publication or Internal Use? Start->CheckType Internal Internal Use / Potency CheckType->Internal Internal Pub Publication (J. Med. Chem) CheckType->Pub Publication qNMR Perform qNMR (DMSO-d6 + Maleic Acid) Internal->qNMR CalcPurity Calculate Absolute Purity (Excludes H2O/Solvent) qNMR->CalcPurity Dry Vacuum Dry (40°C, P2O5) >12 Hours Pub->Dry Inert Weigh in Inert Atmosphere (Glove Box) Dry->Inert EA Combustion Analysis (CHN) Inert->EA Decision Result within +/- 0.4%? EA->Decision Pass PASS: Submit Data Decision->Pass Yes Fail FAIL: High H / Low C Decision->Fail No (Wet/Carbamate) Alternative Switch to HPLC >95% + HRMS Confirmation Fail->Alternative Cite 'Hygroscopic Nature'

Figure 1: Decision matrix for selecting the appropriate validation method based on the end-use of the data. Note the divergence for "Publication" vs. "Internal" due to the difficulty of obtaining dry CHN results.

Part 5: Data Interpretation & Tolerance

The "Amine Trap" in Data Analysis

When analyzing 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine, a specific deviation pattern indicates the root cause of failure.

ObservationDiagnosisCorrective Action
C: Low, H: High, N: Correct Water Absorption. The sample is wet.Re-dry and use inert weighing (Protocol A).
C: Low, H: Low, N: Low Inorganic Contamination. Silica or salts present.Filter sample or use qNMR to quantify organic content.
C: Low, N: High Incomplete Combustion. Ring system charring.Add

oxidant or increase

flow.
Regulatory Context

While the Journal of Medicinal Chemistry historically required


 for CHN, recent editorial guidelines acknowledge the difficulty with hygroscopic amines.
  • Current Standard: If CHN fails due to documented hygroscopicity, authors may substitute HPLC purity >95% (provided traces are shown) combined with High-Resolution Mass Spectrometry (HRMS) to confirm identity.

  • Recommendation: For this specific isoindoline, do not waste weeks optimizing CHN if it fails twice. Pivot to the HPLC/HRMS + qNMR combination.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[12] Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[5][13] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Thermo Fisher Scientific. (2021). FlashSmart Elemental Analyzer: Operating Manual for CHN/O Determination.Link

  • PubChem. (2025). Compound Summary: 2-(2,3-dihydro-1H-indol-3-yl)ethan-1-amine.[4] National Library of Medicine. Link

Sources

Validation

reference standards for 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine analysis

Executive Summary The analysis of 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine (systematically 2-(2-aminoethyl)isoindoline ) presents a distinct set of challenges in pharmaceutical development. Often encountered as a ke...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine (systematically 2-(2-aminoethyl)isoindoline ) presents a distinct set of challenges in pharmaceutical development. Often encountered as a key intermediate in the synthesis of antipsychotics (e.g., Pirlindole analogs) or as a degradation product of isoindoline-based APIs, this molecule lacks the robust stability and strong chromophores of its oxidized phthalimide counterparts.

This guide addresses the critical gap in commercially available "Certified Reference Materials" (CRMs) for this specific structure. Unlike pharmacopoeial standards (USP/EP) available for finished drugs, this intermediate often requires researchers to qualify lower-grade commercial reagents into working reference standards. We compare the reliability of vendor-supplied "Research Grade" certificates against in-house "Primary Standard Qualification" using quantitative NMR (qNMR) and outline the definitive HPLC protocols required to manage its extreme basicity.

Part 1: The Analytical Challenge

Before selecting a standard, one must understand the molecule's behavior.

FeatureAnalytical Implication
Structure Bicyclic Amine: Contains a basic isoindoline nitrogen and a primary ethylamine.[1] High pKa (~9.5–10.5).
Chromophore Weak UV Absorbance: The benzene ring is isolated from the nitrogens. Lacks the conjugated carbonyls of phthalimides.[1] Detection requires low UV (210–220 nm) or MS.
Stability Oxidation Risk: The dihydro isoindoline ring is susceptible to oxidation to the phthalimide (1,3-dione) form or isoindole derivatives upon air exposure.
Chromatography Severe Tailing: The primary amine interacts strongly with residual silanols on silica-based HPLC columns, causing peak tailing and poor resolution.[1]

Part 2: Comparative Analysis of Reference Standard Grades

In the absence of a USP/EP monograph for this specific intermediate, researchers must choose between using a commercial "Research Grade" chemical "as-is" or upgrading it to a "Qualified Reference Standard."[1]

Comparison: Commercial Certificate vs. In-House Qualification
FeatureOption A: Commercial Research Grade Option B: In-House Qualified Standard (Recommended)
Source Chemical vendors (e.g., Enamine, Sigma-Aldrich, Combi-Blocks).[1]Research Grade material characterized by qNMR .
Purity Claim Typically >95% or >97% (Area %).Absolute Purity (Weight %) determined relative to an NIST-traceable internal standard.
Method Bias High: HPLC "Area %" ignores impurities that don't absorb UV (e.g., salts, water, residual solvents).Low: qNMR measures the molar ratio of protons, independent of UV response.
Traceability None: Not traceable to SI units.High: Traceable to SI units via the NIST internal standard (e.g., Maleic Acid).
Risk High: Using a 95% pure standard as "100%" introduces a 5% systematic error in all downstream quantitation.Low: Provides a "Potency Factor" (e.g., 96.4%) to correct weighing data.

Expert Verdict: For impurity profiling or GMP release testing, Option A is insufficient. You must procure Option A and perform the qualification workflow described in Part 3 to create Option B.

Part 3: Experimental Protocols

A. The Qualification Workflow (qNMR)

Objective: Assign an absolute purity value to the material to establish it as a Primary Reference Standard.

  • Technique: 1H-qNMR (Quantitative Proton NMR).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable grade).[1]

  • Solvent: D2O (Deuterium Oxide) or DMSO-d6.[1] Note: D2O is preferred to suppress exchangeable amine protons, but ensure solubility.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[2][3][4]
B. The Chromatographic Method (HPLC-UV/MS)

Objective: Impurity profiling and stability indicating method.[1]

Critical Success Factor: You must suppress the ionization of the amine (High pH) or shield the silanols (Low pH + Ion Pairing) to get sharp peaks.

Protocol 1: High pH Reversed-Phase (Recommended) [1]

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (Base-resistant hybrid particles).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH adjusted to 10.0 with Ammonia).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV at 215 nm (primary) and 254 nm (secondary).

  • Rationale: At pH 10, the amine is deprotonated (neutral), reducing interaction with silanols and improving retention/shape.

Protocol 2: Acidic Ion-Pairing (Alternative)

  • Column: C18 Standard (e.g., Phenomenex Luna C18(2)).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Rationale: TFA acts as an ion-pairing agent, masking the positive charge of the amine and the negative charge of silanols.[1] Warning: TFA suppresses MS signal.

Part 4: Visualization of the Workflow

The following diagram illustrates the decision logic for selecting and qualifying the reference standard.

ReferenceStandardWorkflow Start Need Reference Standard for 2-(2-aminoethyl)isoindoline CheckMarket Check Commercial Availability (USP/EP/LGC) Start->CheckMarket IsAvailable Is CRM Available? CheckMarket->IsAvailable BuyCRM Purchase CRM (Use Certified Value) IsAvailable->BuyCRM Yes BuyResearch Purchase Research Grade (>95% Purity) IsAvailable->BuyResearch No (Most Likely) Qualify Perform In-House Qualification BuyResearch->Qualify Step1 1. Identity Confirmation (MS, IR, 1H-NMR) Qualify->Step1 Step2 2. Purity Assignment (qNMR) vs. NIST Internal Standard Step1->Step2 Step3 3. Impurity Profiling (HPLC-UV @ pH 10) Step2->Step3 FinalStd Release as Qualified Secondary Standard Step3->FinalStd

Caption: Workflow for establishing a traceable reference standard when a Pharmacopoeial CRM is unavailable.

Part 5: Stability & Handling

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The free amine absorbs CO2 from the air (forming carbamates) and oxidizes to the phthalimide.

  • Solution Stability: Prepare fresh in degassed solvents. Avoid storing in dilute solution for >24 hours.

  • Container: Use amber glass vials to prevent photo-oxidation.

References

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[1]Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1] (Validates qNMR for purity assignment). Link

  • ICH Guidelines. Q3A(R2): Impurities in New Drug Substances. (Defines reporting thresholds requiring reference standards). Link

  • Sigma-Aldrich. Reference Materials: Certified Reference Materials (CRMs) vs. Analytical Standards.[1] (Comparison of grades). Link

  • McPolin, P. (2009). Validation of Analytical Methods for Pharmaceutical Analysis. Elsevier. (Protocol design for basic amines).

Sources

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